GLYCOLURIL, 3a,6a-DIPHENYL-
Description
GLYCOLURIL, 3a,6a-DIPHENYL-, also known as GLYCOLURIL, 3a,6a-DIPHENYL-, is a useful research compound. Its molecular formula is C16H14N4O2 and its molecular weight is 294.31 g/mol. The purity is usually 95%.
The exact mass of the compound GLYCOLURIL, 3a,6a-DIPHENYL- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 144422. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkynes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Diphenylglycoluril, also known as “GLYCOLURIL, 3a,6a-DIPHENYL-” or “7,8-Diphenylglycoluril”, is a complex molecule that interacts with various targets. It’s known that diphenylglycoluril derivatives can bind to aromatic guests through hydrogen bonding and π-π stacking interactions .
Mode of Action
The interaction of diphenylglycoluril with its targets involves the formation of molecular clips . These clips can adopt different conformations depending on the aromatic walls used in their formation . For instance, when benzene derivatives are used to form the walls, conformationally rigid clips are obtained. In contrast, when naphthalene walls are used, the clips can adopt different conformations .
Biochemical Pathways
It’s known that diphenylglycoluril and its derivatives play a role in the synthesis of cucurbiturils, which are important host materials for several applications .
Result of Action
It’s known that the interaction of diphenylglycoluril with its targets can result in the formation of molecular clips . These clips can bind to aromatic guests through hydrogen bonding and π-π stacking interactions .
Action Environment
It’s known that various factors, such as lifestyle, diet, exposure to certain chemicals, and genetic predisposition, can influence the action and efficacy of various compounds .
Properties
IUPAC Name |
3a,6a-diphenyl-1,3,4,6-tetrahydroimidazo[4,5-d]imidazole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c21-13-17-15(11-7-3-1-4-8-11)16(19-13,20-14(22)18-15)12-9-5-2-6-10-12/h1-10H,(H2,17,19,21)(H2,18,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDVGTHXCLJVJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C23C(NC(=O)N2)(NC(=O)N3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80199522 | |
Record name | Glycoluril, 3a,6a-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80199522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5157-15-3, 101241-21-8 | |
Record name | Tetrahydro-3a,6a-diphenylimidazo[4,5-d]imidazole-2,5(1H,3H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5157-15-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycoluril, 3a,6a-diphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005157153 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diphenylglycoluril, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101241218 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7,8-Diphenylglycoluril | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144422 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7,8-Diphenylglycoluril | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87602 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Glycoluril, 3a,6a-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80199522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIPHENYLGLYCOLURIL, CIS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C15I92344M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the molecular formula and weight of diphenylglycoluril?
A1: The molecular formula of diphenylglycoluril is C18H16N4O2, and its molecular weight is 316.35 g/mol.
Q2: What spectroscopic techniques are used to characterize diphenylglycoluril?
A2: Diphenylglycoluril is commonly characterized using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). [, , , ]
Q3: What is unique about the crystal structure of diphenylglycoluril?
A3: Diphenylglycoluril molecules self-assemble in the solid state, forming a unique two-dimensional hydrogen bonding network. The molecule itself adopts a twisted conformation in its crystal structure. []
Q4: How does diphenylglycoluril interact with guest molecules?
A4: Diphenylglycoluril-based receptors, often referred to as "molecular clips," bind guest molecules primarily through a combination of hydrogen bonding and π-π stacking interactions. [, ]
Q5: What types of guests can diphenylglycoluril bind?
A5: Diphenylglycoluril-based receptors have shown affinity for a range of guests, including dihydroxybenzene derivatives, viologen, alkali metal ions, and ammonium ions. [, , , ]
Q6: How does the structure of the diphenylglycoluril receptor influence guest binding?
A6: The size and shape of the cavity formed by the diphenylglycoluril framework, along with the nature and position of substituents on the receptor, significantly impact guest binding affinity and selectivity. [, ]
Q7: Can diphenylglycoluril be used to create metallohosts?
A7: Yes, diphenylglycoluril derivatives can be functionalized with metal-binding ligands, such as imidazolyl, benzimidazolyl, or pyridyl groups, allowing for the creation of metallohosts. These metallohosts have potential applications in catalysis by mimicking the active sites of metalloenzymes. [, , , , ]
Q8: Have diphenylglycoluril-based metallohosts shown catalytic activity?
A8: Research on the catalytic activity of diphenylglycoluril-based metallohosts is ongoing. Some studies have reported oxidative polymerization of phenolic substrates in the presence of copper(II) complexes, but further investigation is needed to explore their potential in other catalytic reactions. []
Q9: How is computational chemistry employed in diphenylglycoluril research?
A9: Computational methods, such as molecular mechanics calculations and molecular dynamics simulations, are used to study the conformation, binding energies, and host-guest interactions of diphenylglycoluril-based receptors. [, , ]
Q10: How do structural modifications of diphenylglycoluril affect its binding properties?
A10: Modifying the diphenylglycoluril core by introducing different sidewalls, varying the linker length and position, or incorporating metal-binding groups can significantly alter the receptor's binding affinity, selectivity, and conformational flexibility. [, , ]
Q11: Are there other applications of diphenylglycoluril derivatives beyond host-guest chemistry?
A11: Yes, a tetrachloro derivative of diphenylglycoluril, known as Iodogen, has found widespread use as an oxidizing agent for radioiodination reactions, particularly in the labeling of peptides and proteins for radioimmunoassays. [, , , , , ]
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